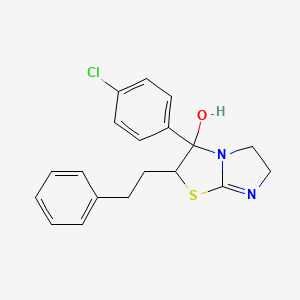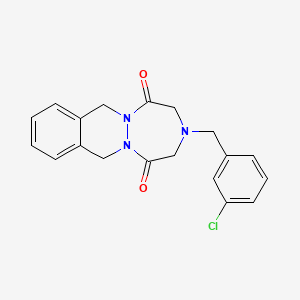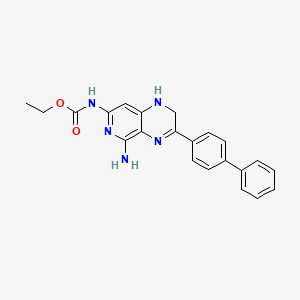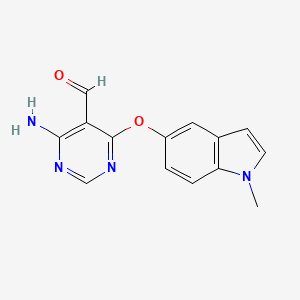
5-phenyl-N,N-di(propan-2-yl)phosphinin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-5-phenylphosphinin-3-amine typically involves the reaction of diisopropylamine with a suitable phosphinine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of N,N-Diisopropyl-5-phenylphosphinin-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diisopropyl-5-phenylphosphinin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphinines .
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropyl-5-phenylphosphinin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphinine derivatives.
Wirkmechanismus
The mechanism of action of N,N-Diisopropyl-5-phenylphosphinin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diisopropyl-5-methylphosphinin-3-amine
- N,N-Diisopropyl-5-ethylphosphinin-3-amine
- N,N-Diisopropyl-5-benzylphosphinin-3-amine
Uniqueness
N,N-Diisopropyl-5-phenylphosphinin-3-amine is unique due to its phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific ligand characteristics and reactivity profiles .
Eigenschaften
CAS-Nummer |
89337-58-6 |
|---|---|
Molekularformel |
C17H22NP |
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
5-phenyl-N,N-di(propan-2-yl)phosphinin-3-amine |
InChI |
InChI=1S/C17H22NP/c1-13(2)18(14(3)4)17-10-16(11-19-12-17)15-8-6-5-7-9-15/h5-14H,1-4H3 |
InChI-Schlüssel |
JMKJGBMBYXFNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CP=CC(=C1)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)


![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)

![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)




